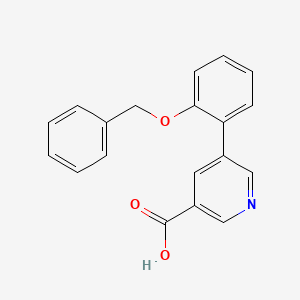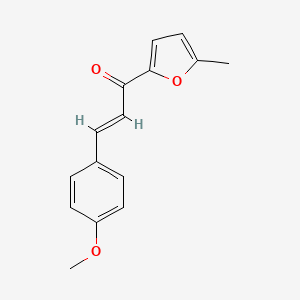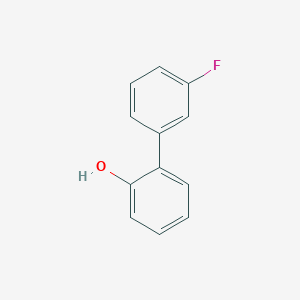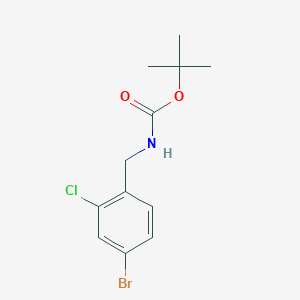
3-Chloro-2-methoxybenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-methoxybenzyl alcohol: is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxybenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-chloro-2-methoxybenzyl chloride with a suitable nucleophile, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-chloro-2-methoxybenzaldehyde. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas pressure to reduce the aldehyde group to an alcohol group. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: 3-Chloro-2-methoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-chloro-2-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 3-chloro-2-methoxybenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like ammonia, primary or secondary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-2-methoxybenzaldehyde.
Reduction: 3-Chloro-2-methoxybenzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-2-methoxybenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavorings, and polymers. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.
作用机制
The mechanism of action of 3-Chloro-2-methoxybenzyl alcohol depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the alcohol group can form hydrogen bonds with enzymes or receptors, while the chlorine and methoxy groups can participate in hydrophobic interactions or electron-donating/withdrawing effects.
Molecular Targets and Pathways:
Enzymes: The compound may act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Receptors: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Cellular Pathways: The compound can influence cellular processes such as apoptosis, proliferation, or differentiation through its interactions with molecular targets.
相似化合物的比较
3-Chloro-2-methylbenzyl alcohol: Similar structure but with a methyl group instead of a methoxy group.
4-Chloro-2-methoxybenzyl alcohol: Chlorine atom at the fourth position instead of the third position.
3-Methoxybenzyl alcohol: Lacks the chlorine atom, only has a methoxy group.
Uniqueness: 3-Chloro-2-methoxybenzyl alcohol is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications. The chlorine atom enhances the compound’s reactivity towards nucleophilic substitution, while the methoxy group can influence its electronic properties and solubility.
属性
IUPAC Name |
(3-chloro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDQOWLTKVOZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
![5-[4-(Methylsulfonyl)phenyl]-2-pyridinamine](/img/structure/B6326696.png)

![5-[4-(Methylsulfanyl)phenyl]nicotinic acid](/img/structure/B6326706.png)









![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol](/img/structure/B6326755.png)
